

# Natural Sources of 1,3-Diacylglycerols: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,3-Dilinoelaidoyl glycerol*

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## Introduction

1,3-Diacylglycerols (1,3-DAGs) are isomers of diacylglycerol where fatty acids are esterified to the first and third carbons of the glycerol backbone. Naturally present in small quantities in various edible oils, they are gaining significant attention in the fields of nutrition and pharmacology. Unlike their 1,2-diacylglycerol counterparts, which are key signaling molecules, 1,3-DAGs are primarily recognized for their unique metabolic properties. Ingested 1,3-DAGs are metabolized differently than triacylglycerols (the main component of dietary fats), potentially leading to reduced body fat accumulation and lower serum triglyceride levels. This has spurred interest in their use as functional food ingredients and as potential therapeutic agents. This guide provides a comprehensive overview of the natural sources of 1,3-DAGs, methods for their quantification, and the biosynthetic and signaling pathways in which they are involved.

## Natural Occurrence of 1,3-Diacylglycerols

1,3-Diacylglycerols are found in a variety of natural sources, including plant oils, and to a lesser extent, in animal fats and microbial lipids. Their concentration in these sources is typically low, often necessitating enrichment or synthesis for commercial and research purposes.

### Plant Oils

Vegetable oils are the most significant natural source of 1,3-diacylglycerols. The concentration of total diacylglycerols (including both 1,2- and 1,3-isomers) can vary depending on the oil source, processing, and storage conditions. Generally, crude or unrefined oils tend to have higher DAG content. It has been reported that approximately 70% of the DAG in edible oils is in the 1,3-DAG configuration.<sup>[1]</sup>

Table 1: 1,3-Diacylglycerol Content in Various Vegetable Oils

Oil Source	Total Diacylglycerol (DAG) Content (%)	Estimated 1,3-DAG Content (%)	Reference(s)
Soybean Oil	2.0	1.4	<sup>[2]</sup>
Corn Oil	1.66	1.16	<sup>[2]</sup>
Refined Sunflower Oil	1.72	1.20	<sup>[2]</sup>
Gingelly (Sesame) Oil	2.12	1.48	<sup>[2]</sup>
Refined Rice Bran Oil	2.46	1.72	<sup>[2]</sup>
Groundnut (Peanut) Oil	1.64	1.15	<sup>[2]</sup>
General Range in Vegetable Oils	0.8 - 5.8	0.56 - 4.06	<sup>[3]</sup>

Note: The estimated 1,3-DAG content is calculated based on the approximation that 1,3-DAG constitutes 70% of the total DAG content in edible oils.

## Animal Fats

Information regarding the natural occurrence of 1,3-diacylglycerols in animal fats is less abundant in the literature compared to plant oils. Diacylglycerols in animal tissues are primarily intermediates in triacylglycerol and phospholipid metabolism.

## Microbial Sources

Certain oleaginous microorganisms, including some species of bacteria, yeasts, molds, and algae, can accumulate lipids, often referred to as single-cell oils (SCOs).<sup>[4][5]</sup> These microbial oils are primarily composed of triacylglycerols, but diacylglycerols, including the 1,3-isomer, are present as metabolic intermediates. While not a primary source, microbial systems offer a potential platform for the biotechnological production of 1,3-DAG-rich oils through metabolic engineering.

## Biosynthesis of 1,3-Diacylglycerols

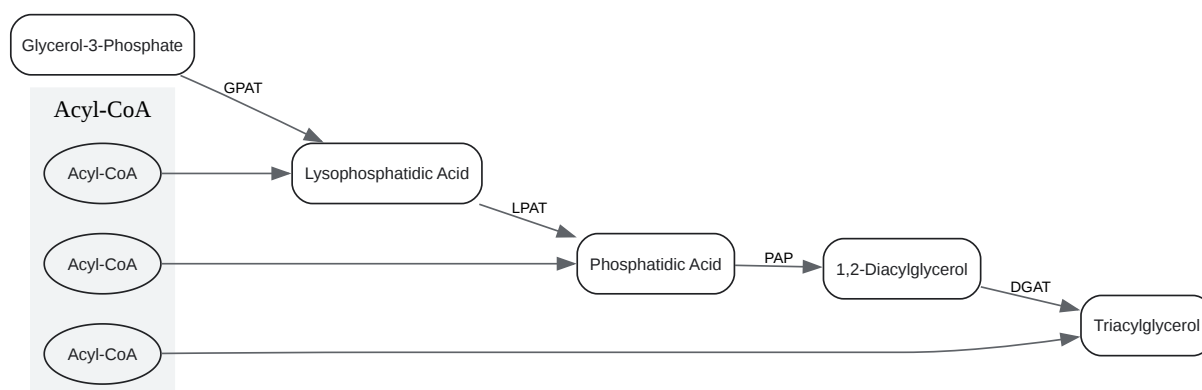
The synthesis of diacylglycerols is a central part of lipid metabolism in all organisms. In plants and microbes, the primary pathway for de novo triacylglycerol synthesis is the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone.

### Kennedy Pathway in Plants

The Kennedy pathway is the main route for the synthesis of triacylglycerols in plants and involves the following key steps leading to the formation of diacylglycerols:

- Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid.
- Lysophosphatidic Acid Acyltransferase (LPAT): Lysophosphatidic acid is then acylated at the sn-2 position by LPAT to yield phosphatidic acid.
- Phosphatidic Acid Phosphatase (PAP): The phosphate group is removed from phosphatidic acid by PAP to produce sn-1,2-diacylglycerol.

While the Kennedy pathway directly produces 1,2-diacylglycerols, 1,3-diacylglycerols can be formed through acyl migration from the sn-2 to the sn-1 or sn-3 position, a process that can occur during oil processing and storage.

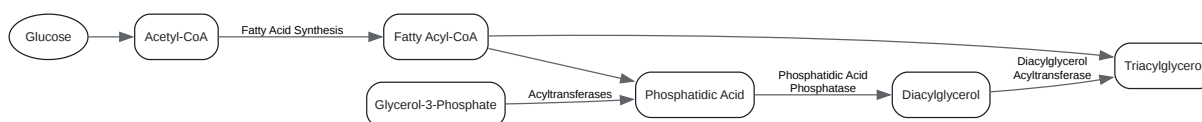


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Figure 1. The Kennedy Pathway for Triacylglycerol Biosynthesis.

## Triacylglycerol Synthesis in Microbes

Microbial triacylglycerol synthesis largely follows a pathway analogous to the Kennedy pathway in plants. Acetyl-CoA serves as the primary building block for fatty acid synthesis. The resulting fatty acyl-CoAs are then esterified to a glycerol-3-phosphate backbone to form phosphatidic acid, which is subsequently dephosphorylated to yield diacylglycerol. The final acylation step produces triacylglycerol.



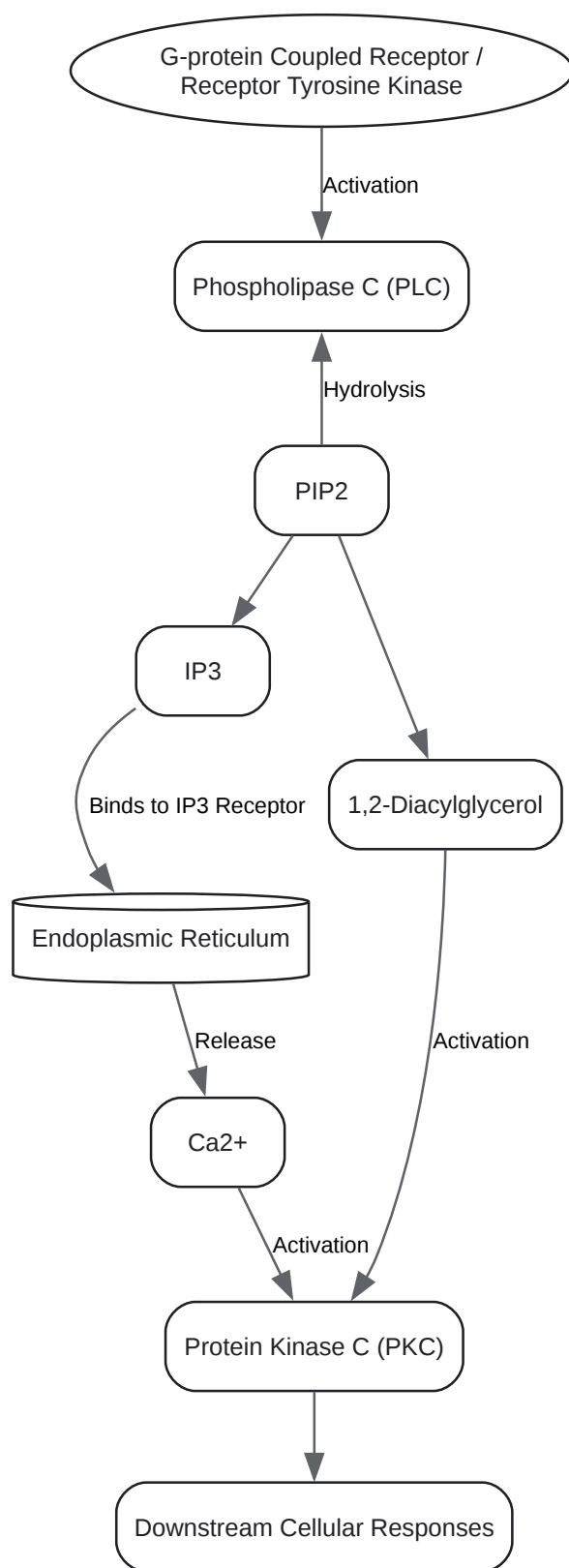
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Figure 2. Overview of Microbial Triacylglycerol Synthesis.

## Signaling Pathways Involving Diacylglycerols

While 1,2-diacylglycerols are well-established second messengers that activate protein kinase C (PKC), the direct signaling roles of 1,3-diacylglycerols are less clear and are thought to be minimal. However, the overall diacylglycerol pool, which includes both isomers, is a critical node in cellular signaling.

The canonical diacylglycerol signaling pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) by phospholipase C (PLC), which is activated by various cell surface receptors. This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and 1,2-diacylglycerol. IP<sub>3</sub> triggers the release of calcium from intracellular stores, and together, calcium and 1,2-diacylglycerol activate conventional and novel PKC isoforms.



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Figure 3. The Canonical Diacylglycerol Signaling Pathway.

## Experimental Protocols

Accurate quantification of 1,3-diacylglycerols from natural sources requires robust extraction and analytical methods.

### Lipid Extraction from Plant Seeds

This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of total lipids from plant seeds.

Materials:

- Plant seeds
- Mortar and pestle or a suitable homogenizer
- Chloroform
- Methanol
- 0.9% NaCl solution
- Centrifuge
- Glass centrifuge tubes with Teflon-lined caps
- Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

- Weigh a known amount of seeds (e.g., 1-5 g) and grind them into a fine powder using a mortar and pestle.
- Transfer the ground seeds to a glass centrifuge tube.
- Add a mixture of chloroform and methanol (1:2, v/v) to the tube. For every 1 g of seed material, use 3 mL of the solvent mixture.
- Vortex the mixture thoroughly for 2 minutes to ensure complete extraction.

- Add 1 mL of chloroform for every 1 g of starting material and vortex for 30 seconds.
- Add 1 mL of 0.9% NaCl solution for every 1 g of starting material and vortex for 30 seconds.
- Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.
- Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass vial.
- Repeat the extraction of the remaining aqueous and solid phases with an additional portion of chloroform to ensure complete recovery of lipids.
- Combine the chloroform extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
- Once the solvent is completely evaporated, weigh the vial to determine the total lipid yield.
- The dried lipid extract can be stored under a nitrogen atmosphere at -20°C until analysis.

## Lipid Extraction from Microbial Cultures

This protocol is suitable for the extraction of lipids from bacterial or yeast cultures.<sup>[6]</sup>

Materials:

- Microbial cell culture
- Centrifuge
- Phosphate-buffered saline (PBS), pH 7.4
- Chloroform
- Methanol
- 0.9% NaCl solution
- Glass centrifuge tubes with Teflon-lined caps

- Vortex mixer
- Nitrogen stream for solvent evaporation

Procedure:

- Harvest the microbial cells from the culture medium by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Discard the supernatant and wash the cell pellet with PBS to remove any residual medium components. Repeat the washing step twice.
- Resuspend the washed cell pellet in a known volume of PBS.
- To a known volume of the cell suspension, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a final single-phase mixture of chloroform:methanol:cell suspension of 1:2:0.8 (v/v/v).
- Vortex the mixture vigorously for 5 minutes.
- Induce phase separation by adding 1 volume of chloroform and 1 volume of 0.9% NaCl solution.
- Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes.
- Carefully collect the lower chloroform phase containing the lipids.
- Evaporate the solvent under a gentle stream of nitrogen.
- The dried lipid extract is now ready for analysis or can be stored at -20°C under nitrogen.

## Quantification of 1,3-Diacylglycerols by High-Performance Liquid Chromatography (HPLC)

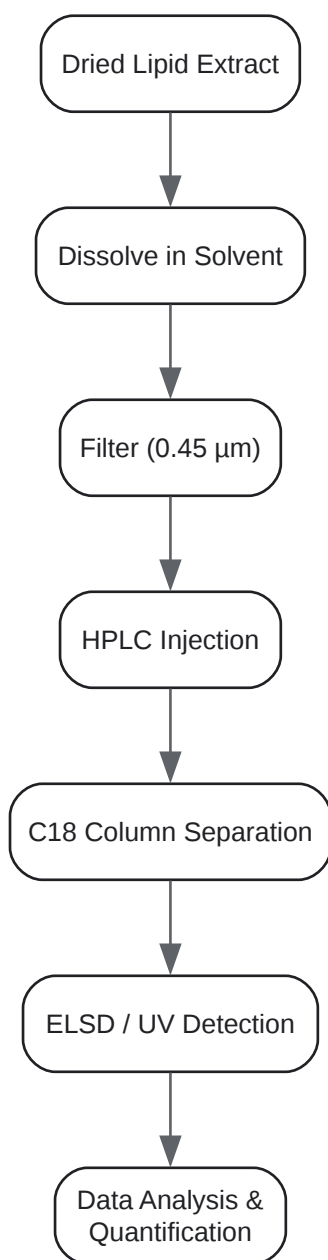
This method allows for the separation and quantification of 1,3-diacylglycerols from other lipid classes.

Instrumentation and Conditions:

- **HPLC System:** Equipped with a pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength like 205 nm).
- **Column:** A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size) is commonly used.
- **Mobile Phase:** A gradient of acetonitrile and isopropanol is often employed for optimal separation. A typical gradient might start with a high percentage of acetonitrile and gradually increase the proportion of isopropanol.
- **Flow Rate:** Typically 1.0 mL/min.
- **Column Temperature:** Maintained at a constant temperature, for example, 30°C.

#### Procedure:

- **Standard Preparation:** Prepare a series of standard solutions of a known 1,3-diacylglycerol (e.g., 1,3-dipalmitin) in a suitable solvent like chloroform or a mixture of the mobile phase components.
- **Sample Preparation:** Dissolve a known amount of the extracted lipid sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45  $\mu$ m syringe filter before injection.
- **Analysis:** Inject the standards and samples onto the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area of the 1,3-diacylglycerol standard against its concentration. Determine the concentration of 1,3-diacylglycerols in the samples by comparing their peak areas to the calibration curve.



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Figure 4. Experimental Workflow for HPLC Analysis of 1,3-DAGs.

## Quantification of 1,3-Diacylglycerols by Gas Chromatography-Mass Spectrometry (GC-MS)

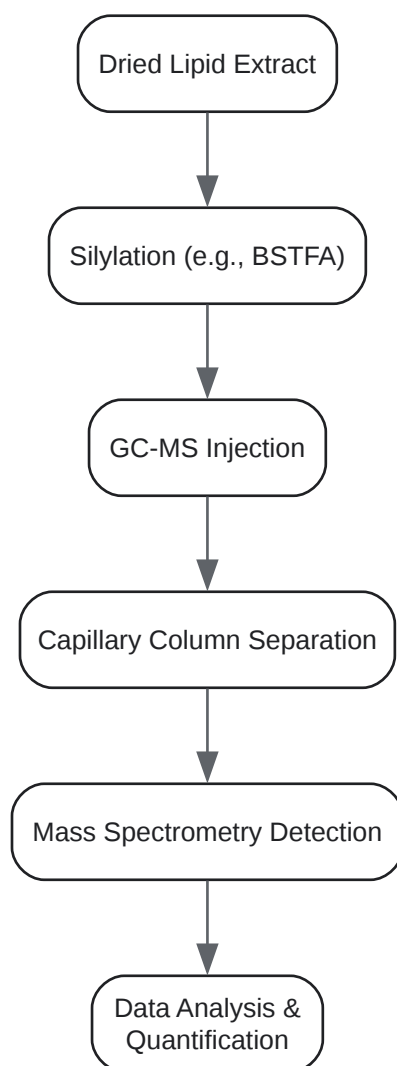
GC-MS provides high sensitivity and specificity for the analysis of diacylglycerols after derivatization.

#### Instrumentation and Conditions:

- **GC-MS System:** A gas chromatograph coupled to a mass spectrometer.
- **Column:** A capillary column suitable for lipid analysis (e.g., a non-polar or medium-polar column).
- **Carrier Gas:** Helium at a constant flow rate.
- **Oven Temperature Program:** A temperature gradient is used to separate the different lipid species, for example, starting at a lower temperature and ramping up to a higher temperature.
- **Injector and Detector Temperatures:** Maintained at high temperatures (e.g., 250-300°C) to ensure volatilization.
- **Ionization Mode:** Electron Ionization (EI) is commonly used.

#### Procedure:

- **Derivatization:** The hydroxyl group of the diacylglycerols must be derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
- **Standard Preparation:** Prepare standard solutions of a derivatized 1,3-diacylglycerol.
- **Sample Preparation:** Derivatize a known amount of the extracted lipid sample using the same procedure as for the standards.
- **Analysis:** Inject the derivatized standards and samples into the GC-MS system.
- **Quantification:** Identify the 1,3-diacylglycerol peaks based on their retention times and mass spectra. Quantify the amount by comparing the peak areas to the calibration curve generated from the standards.



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Figure 5. Experimental Workflow for GC-MS Analysis of 1,3-DAGs.

## Conclusion

1,3-Diacylglycerols are naturally occurring lipids with significant potential in the food and pharmaceutical industries. While their natural concentrations in plant oils, animal fats, and microbial sources are generally low, understanding their distribution and biosynthesis is crucial for developing methods of enrichment and for harnessing their health benefits. The detailed experimental protocols provided in this guide offer a robust framework for the accurate extraction and quantification of 1,3-DAGs, enabling further research into their physiological roles and applications. The elucidation of their involvement in metabolic and signaling

pathways will continue to be an active area of investigation, paving the way for novel therapeutic strategies and functional food development.

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